molecular formula C18H18N2O3 B498566 1-(4-{[1-(2-Hydroxyethyl)-1H-benzimidazol-2-YL]-methoxy}phenyl)ethanone CAS No. 891449-68-6

1-(4-{[1-(2-Hydroxyethyl)-1H-benzimidazol-2-YL]-methoxy}phenyl)ethanone

Cat. No. B498566
CAS RN: 891449-68-6
M. Wt: 310.3g/mol
InChI Key: MBWNJVAUGFUFJI-UHFFFAOYSA-N
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Description

“1-(4-{[1-(2-Hydroxyethyl)-1H-benzimidazol-2-YL]-methoxy}phenyl)ethanone” is a chemical compound with the molecular formula C18H18N2O3 . It has an average mass of 310.347 Da and a monoisotopic mass of 310.131744 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethanone group attached to a phenyl group, which is further connected to a benzimidazole group through a methoxy bridge . The benzimidazole group contains a 2-hydroxyethyl substituent .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.34700 . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Characterization

Benzimidazole derivatives, including those related to the specified compound, have been synthesized and characterized for their electrochemical, electrical, optical, thermal, and rectification properties. A study detailed the preparation of benzimidazole monomers and their conversion into oligomers, which were then analyzed for their properties, demonstrating significant thermal stability and conductivity improvements upon iodine doping (Anand & Muthusamy, 2018). This research showcases the potential of benzimidazole-based materials in electronic and photonic applications.

Medicinal Chemistry Applications

In medicinal chemistry, benzimidazole derivatives have been explored for their anti-inflammatory and antimicrobial activities. One study synthesized N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives, finding significant anti-inflammatory effects compared to standard drugs (Bhor & Sable, 2022). Another research focused on the antimicrobial efficacy of benzimidazole compounds, presenting a novel series with promising activities against various bacterial and fungal organisms (Kumar et al., 2019).

Antioxidant and Antineoplastic Action

The modulation effect of 1H-benzimidazol-2-yl hydrazones on tubulin polymerization and their cytotoxicity alongside antioxidant activity were evaluated, revealing that certain derivatives exhibited potent antineoplastic activity with high selectivity towards malignant cells, as well as notable antioxidant capabilities (Argirova et al., 2022).

Materials Chemistry

Benzimidazole derivatives have also been investigated for their applications in materials chemistry, such as the synthesis of fluorescent monoazo disperse dyes with enhanced photostability and induced fluorescence properties. This demonstrates the utility of benzimidazole-based compounds in developing advanced materials with specific optical properties (Jadhav, Shinde, & Sekar, 2018).

Corrosion Inhibition

Furthermore, benzimidazole derivatives have been studied for their role as corrosion inhibitors, showing significant efficiency in protecting mild steel in acidic environments. This research underscores the potential of these compounds in industrial applications to mitigate corrosion processes (Yadav, Behera, Kumar, & Sinha, 2013).

properties

IUPAC Name

1-[4-[[1-(2-hydroxyethyl)benzimidazol-2-yl]methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13(22)14-6-8-15(9-7-14)23-12-18-19-16-4-2-3-5-17(16)20(18)10-11-21/h2-9,21H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWNJVAUGFUFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{[1-(2-Hydroxyethyl)-1H-benzimidazol-2-YL]-methoxy}phenyl)ethanone

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